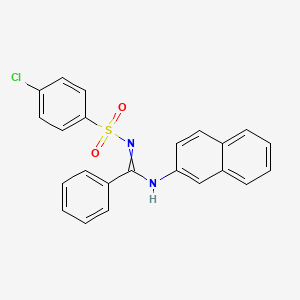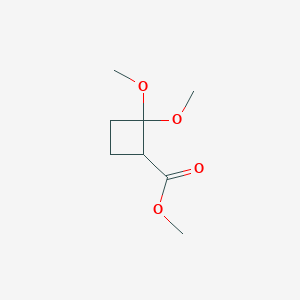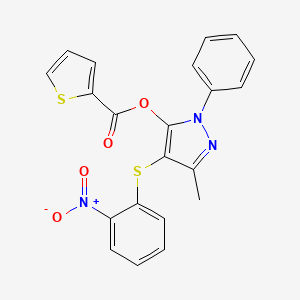![molecular formula C26H23N3O2 B2440850 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione CAS No. 887221-67-2](/img/no-structure.png)
1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C26H23N3O2 and its molecular weight is 409.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione derivatives are synthesized through reactions involving methyl 3-amino-1H-indole-2-carboxylates and aryl isocyanates, isothiocyanates, or cyanamides, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives with potential for various applications in chemical research (A. S. Shestakov et al., 2009).
- The compound is part of a broader family of pyrimido[4,5-d]pyrimidones synthesized through the reaction of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with primary aromatic or heterocyclic amines, which are explored for various synthetic applications (W. Hamama et al., 2012).
Potential Biological Applications
- Research on pyrimido[5,4-b]indole derivatives, similar to this compound, has shown their utility in pharmacology, particularly as ligands for alpha 1 adrenoceptors and 5HT1A-receptors, indicating potential for further exploration in biological systems (G. Romeo et al., 1993; F. Russo et al., 1991).
Methodological Innovations
- Novel synthesis methods involving the compound, such as the efficient and facile synthesis of various derivatives under mild conditions, have been developed, showcasing the compound’s versatility in organic synthesis (Zhansheng Wang et al., 2016).
- The compound is also involved in the synthesis of complex fused pyrimidine derivatives, a process important for the creation of new chemical entities with potential applications in pharmaceuticals and materials science (T. Inazumi et al., 1994).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione involves the condensation of 2,4-diamino-5,8-dimethylpyrimido[5,4-b]indole-3-one with benzaldehyde followed by reduction and benzyl protection. The resulting intermediate is then subjected to a second condensation with benzaldehyde followed by reduction and deprotection to yield the final product.", "Starting Materials": [ "2,4-diamino-5,8-dimethylpyrimido[5,4-b]indole-3-one", "benzaldehyde", "sodium borohydride", "benzyl chloride", "acetic anhydride", "pyridine", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-diamino-5,8-dimethylpyrimido[5,4-b]indole-3-one with benzaldehyde in the presence of acetic anhydride and pyridine to yield the intermediate 1-(benzylidene)-2,4-diamino-5,8-dimethylpyrimido[5,4-b]indole-3-one.", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to yield 1-(benzylmethyl)-2,4-diamino-5,8-dimethylpyrimido[5,4-b]indole-3-one.", "Step 3: Protection of the amine group with benzyl chloride in the presence of sodium hydroxide in chloroform to yield 1,3-dibenzyl-2,4-diamino-5,8-dimethylpyrimido[5,4-b]indole.", "Step 4: Deprotection of the benzyl groups with hydrochloric acid in methanol to yield 1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione." ] } | |
Número CAS |
887221-67-2 |
Fórmula molecular |
C26H23N3O2 |
Peso molecular |
409.489 |
Nombre IUPAC |
1,3-dibenzyl-5,8-dimethylpyrimido[5,4-b]indole-2,4-dione |
InChI |
InChI=1S/C26H23N3O2/c1-18-13-14-22-21(15-18)23-24(27(22)2)25(30)29(17-20-11-7-4-8-12-20)26(31)28(23)16-19-9-5-3-6-10-19/h3-15H,16-17H2,1-2H3 |
Clave InChI |
OMQAHERULOMNJP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)CC4=CC=CC=C4)CC5=CC=CC=C5)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)
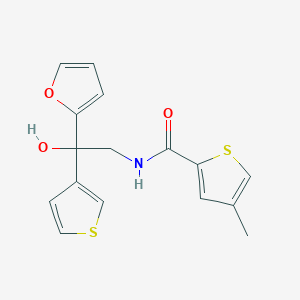
![2-(pyridin-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2440772.png)
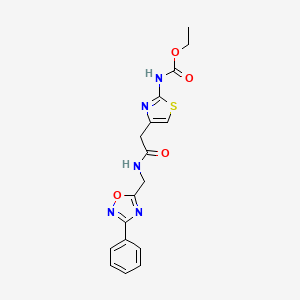
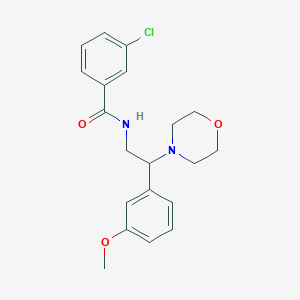

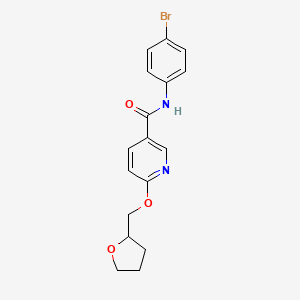
![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]propanamide](/img/structure/B2440782.png)

